molecular formula C11H7D5O4 B591122 Ethyl-d5 trans-caffeate CAS No. 1394230-19-3

Ethyl-d5 trans-caffeate

カタログ番号: B591122
CAS番号: 1394230-19-3
分子量: 213.25
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl-d5 trans-caffeate (CAS: 1394230-19-3) is a deuterium-labeled derivative of ethyl trans-caffeate (CAS: 66648-50-8), a naturally occurring phenolic ester. The non-deuterated form, ethyl trans-caffeate, is recognized for its anti-inflammatory and chemopreventive properties, particularly in inhibiting UV-induced skin carcinogenesis and suppressing neoplastic cell transformation . The deuterated variant replaces five hydrogen atoms with deuterium (D), resulting in the molecular formula C₁₁H₇D₅O₄ and a molecular weight of 213.246 g/mol . This isotopic labeling enhances its utility as an internal standard in mass spectrometry (MS)-based analytical methods, enabling precise quantification in complex matrices such as biological fluids or food products .

特性

CAS番号

1394230-19-3

分子式

C11H7D5O4

分子量

213.25

純度

95% min.

同義語

Ethyl-d5 trans-caffeate

製品の起源

United States

類似化合物との比較

Structural Analogs: Deuterated Esters

Deuterated esters are widely used in analytical chemistry to improve detection accuracy. Below is a comparative analysis of Ethyl-d5 trans-caffeate and related deuterated compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound C₁₁H₇D₅O₄ 213.246 1394230-19-3 Internal standard for LC-MS/GC-MS; metabolic tracking
Ethyl trans-caffeate C₁₁H₁₂O₄ 208.21 66648-50-8 Anti-inflammatory, chemopreventive agent
Ethyl-d5 hexanoate C₈H₁₁D₅O₂ 163.24* 1082581-90-5 Food flavor analysis; stability studies
Ethyl-d5 Paraben C₉H₅D₅O₃ 187.20* 126070-21-1 Preservative quantification in cosmetics
(±)-Felodipine-d5 C₁₈H₁₄Cl₂D₅NO₄ 389.3 1242281-38-4 Internal standard for cardiovascular drug assays

*Calculated based on molecular formulas.

Key Structural Differences :

  • Backbone Variation: this compound contains a caffeoyl moiety (dihydroxycinnamic acid), whereas Ethyl-d5 hexanoate and Ethyl-d5 Paraben feature shorter alkyl chains or aromatic rings, respectively.
  • Deuterium Placement : In this compound, deuterium is likely incorporated into the ethyl group, whereas in Ethyl-d5 Paraben, it replaces hydrogens in the ethyl ester linked to a para-hydroxybenzoic acid .

Functional Comparison

  • Analytical Utility: this compound and Felodipine-d5 are both employed as internal standards in MS due to their isotopic stability. However, this compound is specialized for phenolic compound analysis, while Felodipine-d5 targets calcium channel blockers .

Ethyl trans-Caffeate in Disease Prevention

  • Anti-Inflammatory Action : Ethyl trans-caffeate suppresses pro-inflammatory kinases (PI3K, ERK1/2) by binding to human osteosarcoma cells (HOEC), reducing inflammation-driven pathologies .
  • Skin Cancer Prevention : It blocks neoplastic transformation in JB6 Cl41 cells exposed to UV radiation, making it a candidate for topical chemopreventive formulations .

This compound in Analytical Chemistry

  • Quantitative Accuracy : The deuterated form mitigates matrix effects in LC-MS, improving the precision of caffeic acid metabolite measurements in pharmacokinetic studies .
  • Challenges in Analysis: As noted in chemical extraction studies, deuterated standards like this compound address issues such as incomplete recovery or degradation during sample preparation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Ethyl-d5 trans-caffeate with high isotopic purity?

  • Methodological Answer : this compound can be synthesized via esterification of trans-caffeic acid with deuterated ethanol (C₂D₅OH). Isotopic purity (>90%) is achieved using anhydrous conditions and acid catalysts (e.g., H₂SO₄). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of non-deuterated byproducts. Isotopic enrichment should be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the ethyl moiety .

Q. Which analytical techniques are optimal for characterizing deuterium labeling efficiency in this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ and quantifies deuterium incorporation via isotopic abundance ratios.
  • NMR Spectroscopy : ¹H NMR detects residual proton signals in the ethyl group (C₂D₅), while ²H NMR confirms deuterium localization.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Monitors C-D stretching vibrations (~2100–2200 cm⁻¹) to distinguish from C-H bonds.
  • High-Performance Liquid Chromatography (HPLC) : Paired with UV-Vis detection, it assesses chemical stability and purity .

Q. What in vitro models are appropriate for preliminary screening of this compound’s anti-inflammatory activity?

  • Methodological Answer :

  • Cell-Based Assays : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure nitric oxide (NO) suppression. Include controls for cytotoxicity (e.g., MTT assay).
  • Enzyme Inhibition Studies : Evaluate cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibition via fluorometric or colorimetric kits.
  • Cytokine Profiling : Quantify TNF-α and IL-6 levels via ELISA in treated vs. untreated cells. Normalize data to protein concentration and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers differentiate between direct antioxidant effects and indirect signaling pathway modulation in this compound’s bioactivity?

  • Methodological Answer :

  • Direct Antioxidant Activity : Measure reactive oxygen species (ROS) scavenging using DPPH/ABTS assays. Compare results to deuterium-free analogs to assess isotopic effects.
  • Signaling Pathway Analysis : Perform Western blotting or phospho-kinase arrays to quantify PI3K, ERK1/2, and p38 inhibition. Use siRNA knockdown of target proteins (e.g., Nrf2) to confirm mechanistic dependencies.
  • Dual-Luciferase Reporter Assays : Test NF-κB or AP-1 transcriptional activity in HEK293T cells transfected with relevant plasmids .

Q. How should discrepancies between in vitro potency and in vivo efficacy of this compound in chemoprevention studies be addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (Cₘₐₓ, AUC) and tissue distribution via LC-MS/MS in rodent models. Assess metabolic stability using liver microsomes.
  • Dose Escalation Studies : Test multiple doses (e.g., 10–100 mg/kg) in UVB-induced skin carcinogenesis models. Include positive controls (e.g., retinoids) and adjust for interspecies metabolic differences.
  • Data Reconciliation : Use meta-analysis frameworks (e.g., PRISMA) to compare in vitro IC₅₀ values with in vivo effective doses, accounting for plasma protein binding and tissue penetration .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s anti-cancer studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and goodness-of-fit tests.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., low vs. high dose) using Tukey’s HSD or Dunnett’s test. Adjust p-values for multiple comparisons.
  • Bayesian Hierarchical Modeling : Incorporate prior data on deuterated compounds to refine uncertainty intervals in small-sample studies .

Methodological Considerations

Q. How can researchers ensure reproducibility in deuterated compound studies?

  • Answer :

  • Detailed Synthetic Protocols : Report reaction times, temperatures, and solvent ratios. Use IUPAC nomenclature for clarity.
  • Open Data Practices : Share raw NMR/MS spectra in public repositories (e.g., Zenodo). Provide instrument calibration details (e.g., Shimadzu LC-20AD HPLC parameters).
  • Blinded Analysis : Assign sample IDs randomly and use third-party statisticians for data interpretation to reduce bias .

Q. What strategies mitigate confounding variables in this compound’s in vivo toxicity studies?

  • Answer :

  • Controlled Diets : Standardize animal feed to eliminate phytoestrogens or antioxidants that may interact with the compound.
  • Housing Conditions : Maintain consistent light/dark cycles and temperature. Randomize cage placements to avoid environmental bias.
  • Longitudinal Monitoring : Use telemetry for real-time physiological data (e.g., heart rate) and euthanize moribund subjects promptly to prevent skewed survival analyses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。